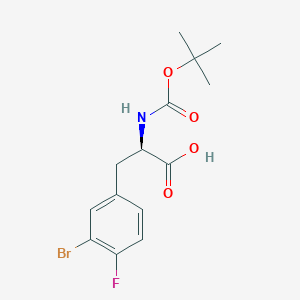
N-Boc-3-bromo-4-fluoro-D-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-3-bromo-4-fluoro-D-phenylalanine is a synthetic amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromine atom at the 3-position, and a fluorine atom at the 4-position of the phenylalanine moiety. This compound is of significant interest in the fields of medicinal chemistry and peptide synthesis due to its unique structural features and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3-bromo-4-fluoro-D-phenylalanine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3-bromo-4-fluorobenzaldehyde.
Formation of Intermediate: The aldehyde is reacted with N-acetylglycine to form an intermediate compound.
Cyclization and Protection:
Industrial Production Methods
Industrial production methods for this compound are typically based on the same synthetic routes used in laboratory settings but are scaled up to accommodate larger quantities. These methods often involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-3-bromo-4-fluoro-D-phenylalanine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can be used in peptide coupling reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Coupling Reactions: Reagents such as carbodiimides (e.g., EDC, DCC) and coupling agents (e.g., HOBt, HOAt) are used under mild conditions to facilitate peptide bond formation.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Coupling Reactions: Products include dipeptides or longer peptides containing the this compound residue.
Aplicaciones Científicas De Investigación
N-Boc-3-bromo-4-fluoro-D-phenylalanine has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.
Peptide Synthesis: The compound is incorporated into synthetic peptides to study protein structure and function.
Biological Studies: It is used in the development of enzyme inhibitors and as a probe to study enzyme mechanisms.
Industrial Applications: The compound is used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-Boc-3-bromo-4-fluoro-D-phenylalanine involves its incorporation into peptides and proteins, where it can influence their structure and function. The presence of the bromine and fluorine atoms can modulate the compound’s reactivity, hydrophobicity, and interaction with biological targets. These modifications can enhance the stability and activity of the resulting peptides, making them useful in therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-4-bromo-3-fluoro-D-phenylalanine: Similar structure but with the positions of the bromine and fluorine atoms reversed.
N-Boc-3-chloro-4-fluoro-D-phenylalanine: Contains a chlorine atom instead of a bromine atom at the 3-position.
N-Boc-3-bromo-4-methyl-D-phenylalanine: Contains a methyl group instead of a fluorine atom at the 4-position.
Uniqueness
N-Boc-3-bromo-4-fluoro-D-phenylalanine is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This unique structure makes it a valuable tool in the synthesis of peptides and the development of novel pharmaceuticals .
Propiedades
Fórmula molecular |
C14H17BrFNO4 |
|---|---|
Peso molecular |
362.19 g/mol |
Nombre IUPAC |
(2R)-3-(3-bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17BrFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-10(16)9(15)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 |
Clave InChI |
BUIFPTNFGDSVNX-LLVKDONJSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)F)Br)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-2-cyclopropyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13033331.png)
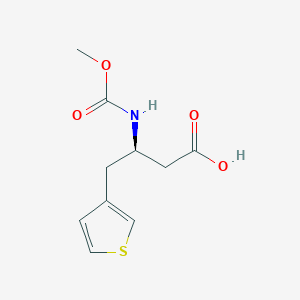
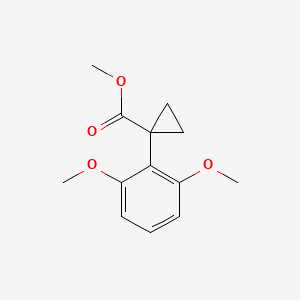
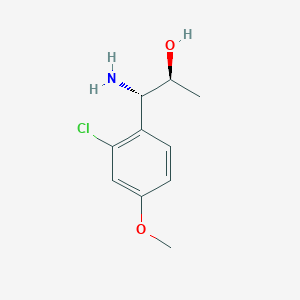
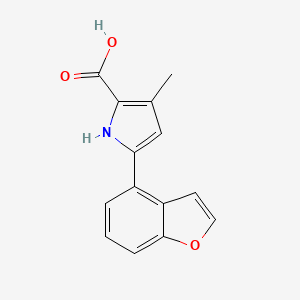
![1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13033362.png)
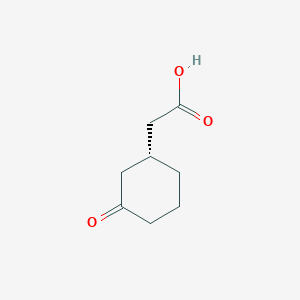
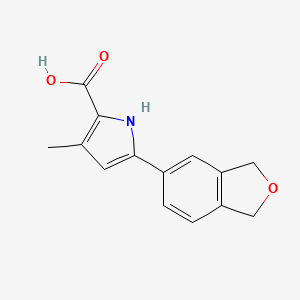
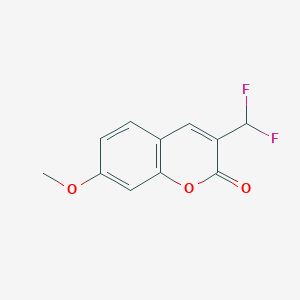

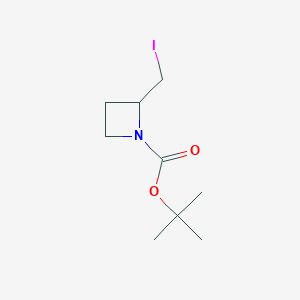
![6-Chloro-3-(3-methoxy-2-methylphenyl)-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)-1,5-dihydro-2H-pyrrolo[3,2-D]pyrimidine-2,4(3H)-dione](/img/structure/B13033406.png)

![1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13033412.png)
